{3-[(3-chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine
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Overview
Description
The compound {3-[(3-chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine is a complex organic molecule characterized by the presence of both aromatic and aliphatic components This compound features a chlorinated phenyl group, a pentan-3-yl chain, and a dimethoxyphenyl ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride, 3-pentanone, and 3,4-dimethoxyphenethylamine.
Step 1 Formation of Intermediate: The initial step involves the alkylation of 3-pentanone with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate. This reaction typically occurs under reflux conditions in an aprotic solvent such as dimethylformamide (DMF).
Step 2 Reductive Amination: The intermediate formed is then subjected to reductive amination with 3,4-dimethoxyphenethylamine. This step is usually catalyzed by a reducing agent like sodium triacetoxyborohydride in a solvent such as methanol.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of {3-[(3-chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine would involve similar steps but on a larger scale. Continuous flow reactors and automated systems could be employed to enhance efficiency and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, would be integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, {3-[(3-chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound could be explored for its potential as a pharmacophore. The presence of the dimethoxyphenyl group suggests possible activity as a neurotransmitter analog or receptor ligand.
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic effects. The structural features indicate possible applications in the development of drugs targeting neurological disorders or as anti-inflammatory agents.
Industry
Industrially, the compound could be used in the synthesis of advanced materials, such as polymers or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which {3-[(3-chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine exerts its effects would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- {3-[(3-chlorophenyl)methyl]butan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine
- {3-[(3-chlorophenyl)methyl]hexan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine
Uniqueness
The uniqueness of {3-[(3-chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to its analogs, the pentan-3-yl chain might offer different steric and electronic properties, influencing its interaction with biological targets or its behavior in chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
2648957-08-6 |
---|---|
Molecular Formula |
C22H30ClNO2 |
Molecular Weight |
375.9 |
Purity |
95 |
Origin of Product |
United States |
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